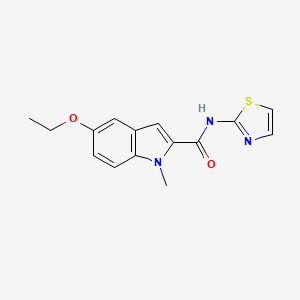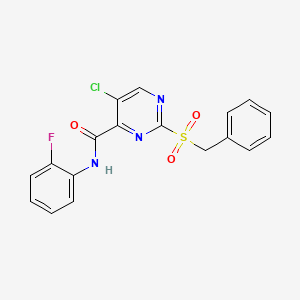![molecular formula C25H24N2O4 B11380892 N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B11380892.png)
N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide is a complex organic compound that features a benzodioxin moiety, a propanoyl group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin structure can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxin.
Propanoylation: The benzodioxin derivative is then reacted with propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens for halogenation in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar in structure but contains a sulfonamide group.
2-Benzothiazolamine, N-[(1-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl]methyl-5,7-dimethoxy-: Contains a benzodioxin moiety and is used in different pharmacological studies.
Uniqueness
N-(4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}-2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C25H24N2O4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C25H24N2O4/c1-17-15-19(11-13-21(17)27-25(29)18-7-3-2-4-8-18)26-24(28)14-12-20-16-30-22-9-5-6-10-23(22)31-20/h2-11,13,15,20H,12,14,16H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
YCVHHRGTXWYBGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CCC2COC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11380817.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11380819.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11380822.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11380827.png)
![4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide](/img/structure/B11380832.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B11380840.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B11380845.png)
![5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11380846.png)
![2-methoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11380856.png)

![3,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380867.png)
![Diethyl {2-benzyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380879.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11380894.png)
